molecular formula C18H28N2O3 B8336256 3-Benzylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester

3-Benzylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8336256
M. Wt: 320.4 g/mol
InChI Key: NJAULXJODKURSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 3-(benzylamino)-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-10-9-15(13-21)16(12-20)19-11-14-7-5-4-6-8-14/h4-8,15-16,19,21H,9-13H2,1-3H3

InChI Key

NJAULXJODKURSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)NCC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LiAlH4 (2M in THF, 14 mmol in 25 ml THF), cooled to 0° C., was slowly added a solution of 3-benzylamino-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (4.53 g, 12.5 mmol) in THF (25 mL). The reaction mixture was stirred at 0° C. for 15 min and then at room temperature for 2 h. The reaction mixture was again cooled to 0° C. and quenched with Na2SO4, 10 H2O and stirred for 16 h. The reaction mixture was filtered, washed with THF and concentrated to yield title compound (3.69 g, 92%). MS (ESI) mass calcd. for C18H28N2O3, 320.43; m/z found, 321.3 [M+H]+. 1H NMR (CDCl3): 7.42-7.19 (m, 5H), 5.64-4.97 (m, 1H), 4.57-4.0 (m, 1H), 3.99-3.82 (m, 2H), 3.79-3.56 (m, 3H), 3.04-2.58 (m, 3H), 1.95-1.79 (m, 2H), 1.74-1.55 (m, 2H), 1.47 (s, 9H).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
92%

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